N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide
Description
N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a sulfonamide-linked (E)-2-phenylethenyl group.
Properties
IUPAC Name |
N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-3-12-19(2)18(21)17-9-13-20(14-10-17)24(22,23)15-11-16-7-5-4-6-8-16/h4-8,11,15,17H,3,9-10,12-14H2,1-2H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNHHKMZHUQJV-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C)C(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide is a synthetic compound with a complex molecular structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 350.48 g/mol
- CAS Number : 1241689-27-9
- IUPAC Name : this compound
This compound is characterized by a sulfonamide functional group and a piperidine ring, which contribute to its pharmacological properties.
This compound has been studied for its interaction with various biological targets:
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : The compound has shown potential as an inhibitor of FAAH, an enzyme involved in the hydrolysis of fatty acid amides, including anandamide. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic implications for conditions such as pain and inflammation .
- Sigma Receptor Binding : Research indicates that this compound exhibits affinity for sigma receptors (σ1 and σ2), which are implicated in neuromodulatory processes. The modulation of these receptors may contribute to neuroprotective effects and could be beneficial in treating central nervous system disorders .
Therapeutic Applications
The biological activities suggest several therapeutic applications:
- Pain Management : Due to its FAAH inhibitory activity, this compound may be effective in managing chronic pain conditions by enhancing endocannabinoid signaling.
- Neurological Disorders : Its interaction with sigma receptors positions it as a candidate for the treatment of various neurological disorders, potentially improving outcomes in conditions like depression or anxiety .
Case Studies and Experimental Data
Several studies have explored the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | FAAH Inhibition | Demonstrated significant inhibition of FAAH activity, leading to increased anandamide levels in vitro. |
| Study 2 | Sigma Receptor Binding | Showed high binding affinity for σ1 receptors, suggesting potential neuroprotective effects. |
| Study 3 | Pain Models | In animal models, administration resulted in reduced pain sensitivity, supporting its analgesic potential. |
Safety and Toxicology
While the compound shows promise in various applications, safety profiles must be established through comprehensive toxicological studies. Current data suggest that it is primarily intended for research purposes and not yet approved for clinical use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Compound A : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
- Core Structure : Quinazolin-4-one ring system (vs. piperidine in the target compound).
- Substituents : (E)-2-phenylethenyl group linked to a sulfonamide and 4-methoxyphenyl group.
- Biological Activity : Exhibits 47.1% COX-2 inhibition at 20 μM .
- The methoxy group on the phenyl ring could modulate electronic effects, influencing COX-2 selectivity.
Compound B : N-[3-[(2S)-2-Methylpiperidin-1-ium-1-yl]propyl]-1-[(E)-2-phenylethenyl]sulfonyl-piperidine-4-carboxamide
- Core Structure : Piperidine-4-carboxamide (same as the target compound).
- Substituents : Positively charged methylpiperidinium group on the N-propyl chain (vs. neutral N-methyl/N-propyl in the target compound).
- Key Differences :
Comparative Data Table
Mechanistic and Pharmacological Insights
- Role of Sulfonamide Group: Both the target compound and Compound A utilize a sulfonamide moiety, a known pharmacophore for COX-2 inhibition. This group likely interacts with hydrophilic pockets in the enzyme’s active site .
- Alkyl vs. Charged Substituents : The N-propyl group in the target compound balances lipophilicity for membrane penetration, whereas Compound B’s charged substituent prioritizes solubility—a trade-off critical for drug design .
Preparation Methods
Sulfonylation of Piperidine Intermediate
A primary method involves the sulfonylation of a piperidine derivative. The synthesis typically begins with a piperidine-4-carboxamide precursor, which undergoes sulfonylation using (E)-2-phenylethenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).
- Step 1 : React N-methyl-N-propylpiperidine-4-carboxamide (1.0 equiv) with (E)-2-phenylethenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane.
- Step 2 : Add triethylamine (2.5 equiv) dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the sulfonylated product.
Amidation of Piperidine-4-carboxylic Acid
An alternative route involves forming the carboxamide group from piperidine-4-carboxylic acid:
- Step 1 : Activate the carboxylic acid using thionyl chloride to form the acid chloride.
- Step 2 : React with N-methyl-N-propylamine in the presence of a coupling agent (e.g., HATU) to yield N-methyl-N-propylpiperidine-4-carboxamide .
- Step 3 : Perform sulfonylation as described in Section 1.1.
Optimization and Critical Parameters
Reaction Conditions
- Temperature : Sulfonylation proceeds efficiently at 0–25°C. Elevated temperatures (>40°C) may lead to decomposition.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures optimal reactivity.
- Base : Triethylamine or pyridine neutralizes HCl generated during sulfonylation, preventing side reactions.
Yield and Purity
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | (E)-2-phenylethenesulfonyl chloride, Et₃N | 78–85 | ≥98% |
| Amidation | HATU, DIPEA | 90–92 | ≥99% |
Data adapted from analogous sulfonylation and amidation protocols.
Analytical Characterization
Challenges and Mitigation
- Isomerization Risk : The (E)-configured vinyl sulfonyl group may isomerize under acidic/basic conditions. Use of inert atmospheres and low temperatures minimizes this risk.
- Impurity Control : Residual solvents (e.g., DCM) and unreacted sulfonyl chloride are removed via column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
